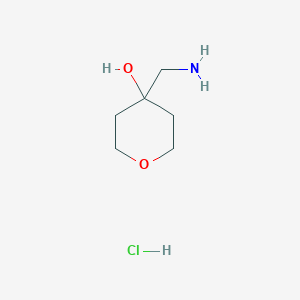
4-(氨甲基)四氢-2H-吡喃-4-醇盐酸盐
描述
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, with the CAS Number 666261-01-4, is a chemical compound with the molecular formula C6H14ClNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride consists of a tetrahydropyran ring with an aminomethyl (–CH2NH2) group and a hydroxyl (–OH) group attached to the same carbon atom . The InChI code for this compound is1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.63 g/mol . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere .科学研究应用
抗菌和抗球虫活性
4-(氨甲基)四氢-2H-吡喃-4-醇盐酸盐,通过其衍生物,展现出显著的抗菌和抗球虫活性。 Georgiadis(1976年)对相关化合物的研究表明,这些衍生物,特别是5,6-二氢-6-甲氧基-2-甲基-2-(4'-联苯基)-2H-吡喃-3(4H)-酮的5-氨基衍生物,展示出与起始材料相当的抗菌活性。此外,它们作为球虫抑制剂比母体化合物(Georgiadis, 1976)更为活跃。
关键中间体的合成
该化合物作为合成各种药理学相关化合物的关键中间体。例如,Hashimoto等人(2002年)描述了4-[N-甲基-N-(四氢吡喃-4-基)氨基甲基]苯胺二盐酸盐的高效合成,这是CCR5拮抗剂TAK-779的重要中间体。这项研究突显了该化合物在开发治疗药物(Hashimoto et al., 2002)中的重要性。
螺环化合物的开发
此外,该化合物参与了螺环化合物的合成。Kisel’等人(2000年)的研究涉及合成4-[2-(溴甲基)苯基]四氢-2H-4-吡喃碳腈,根据与初级胺的反应条件,导致各种螺[异喹啉-4,4'-吡喃]-3-亚胺的形成。这突显了该化合物在合成有机化学中的多功能性(Kisel’等人,2000年)。
在有机化学中的应用
该化合物及其衍生物在一般有机化学中也具有重要意义。例如,4-(4-甲氧基苯基)四氢-2H-吡喃-4-羧酰氯与各种胺的反应导致二酰胺的形成,正如Agekyan和Mkryan(2015年)所描述的那样。这项研究展示了该化合物在合成复杂有机分子(Agekyan & Mkryan, 2015)中的实用性。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, also known as 4-(aminomethyl)oxan-4-ol hydrochloride, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . It’s also used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, mTOR kinase and PDE10A. As a reagent, it’s often used to build amide bonds or connect its molecular skeleton to bioactive molecular structures .
Biochemical Pathways
The compound affects the mTOR signaling pathway and the PDE10A pathway. The mTOR pathway is crucial for cell growth and proliferation, while the PDE10A pathway is involved in signal transduction in the brain .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the context of its use. In the case of mTOR kinase inhibition, it could lead to reduced cell growth and proliferation. In the case of PDE10A inhibition, it could affect signal transduction in the brain .
生化分析
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mTOR kinase, a crucial enzyme in cell growth and metabolism . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and proteins it binds to.
Cellular Effects
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mTOR kinase can lead to changes in cell growth and proliferation . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to mTOR kinase can inhibit the enzyme’s activity, resulting in altered cell growth and metabolism . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can change over time. The compound is relatively stable at room temperature but can degrade when exposed to high temperatures, sunlight, or oxygen . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects on cell growth and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular function.
属性
IUPAC Name |
4-(aminomethyl)oxan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUSBJDVXKZYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720961 | |
| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666261-01-4 | |
| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)oxan-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
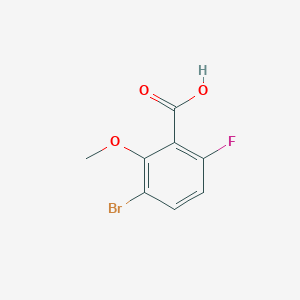
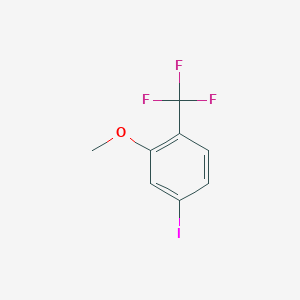
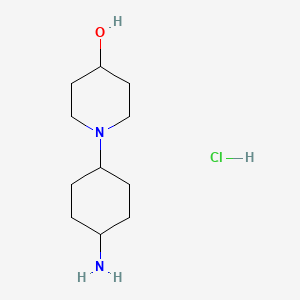
![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)

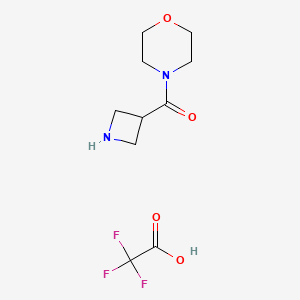

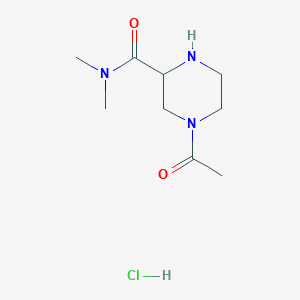
![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)